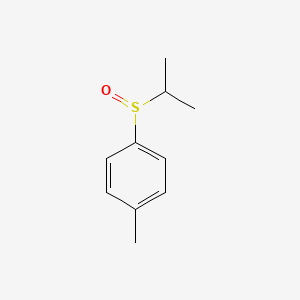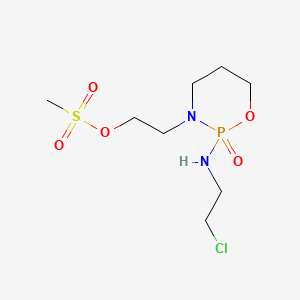
2-Propenoic acid, 2-methyl-3-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-3-oxo-, methyl ester, also known as methyl methacrylate, is an organic compound with the formula C5H8O3. It is a colorless liquid with a characteristic ester odor. This compound is widely used in the production of polymers and resins, making it a crucial component in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl methacrylate can be synthesized through several methods. One common method involves the esterification of methacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the acetone cyanohydrin route, where acetone cyanohydrin is first hydrolyzed to form methacrylamide, which is then esterified with methanol to produce methyl methacrylate. This process is often used in industrial settings due to its efficiency and high yield.
Industrial Production Methods
In industrial production, the acetone cyanohydrin route is widely used. The process involves the following steps:
Hydrolysis: Acetone cyanohydrin is hydrolyzed to form methacrylamide.
Esterification: Methacrylamide is esterified with methanol in the presence of an acid catalyst to produce methyl methacrylate.
Purification: The crude product is purified through distillation to obtain high-purity methyl methacrylate.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl methacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form polymethyl methacrylate (PMMA), a transparent thermoplastic.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and methanol.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat.
Addition Reactions: Typically carried out in the presence of a base or acid catalyst.
Hydrolysis: Conducted under reflux with either an acid or base catalyst.
Major Products Formed
Polymerization: Polymethyl methacrylate (PMMA)
Addition Reactions: Various substituted methacrylates
Hydrolysis: Methacrylic acid and methanol
Wissenschaftliche Forschungsanwendungen
Methyl methacrylate has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of embedding media for electron microscopy.
Medicine: Utilized in the production of bone cement and dental materials.
Industry: Key component in the manufacture of acrylic sheets, paints, and coatings.
Wirkmechanismus
The mechanism of action of methyl methacrylate primarily involves its polymerization to form PMMA. The polymerization process is initiated by free radicals, which attack the double bond of the methyl methacrylate molecule, leading to the formation of a polymer chain. The molecular targets and pathways involved in this process include the activation of the carbon-carbon double bond and the propagation of the polymer chain through successive addition of monomer units.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl methacrylate
- Butyl methacrylate
- 2-Hydroxyethyl methacrylate
Comparison
Methyl methacrylate is unique due to its high reactivity and ability to form transparent and durable polymers. Compared to ethyl methacrylate and butyl methacrylate, it has a lower molecular weight and higher volatility, making it more suitable for applications requiring rapid polymerization and high clarity. 2-Hydroxyethyl methacrylate, on the other hand, contains a hydroxyl group, which imparts hydrophilic properties, making it useful in biomedical applications.
Eigenschaften
CAS-Nummer |
36832-93-6 |
|---|---|
Molekularformel |
C5H6O3 |
Molekulargewicht |
114.10 g/mol |
InChI |
InChI=1S/C5H6O3/c1-4(3-6)5(7)8-2/h1-2H3 |
InChI-Schlüssel |
RHWVFTULIFCENJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


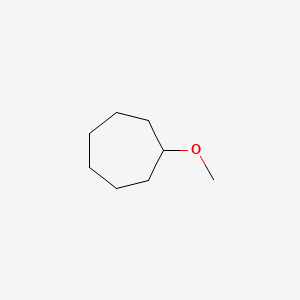
phosphanium bromide](/img/structure/B14667760.png)

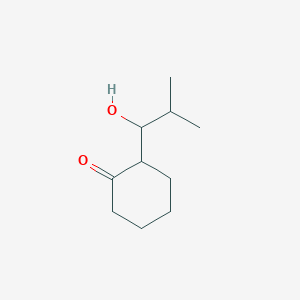
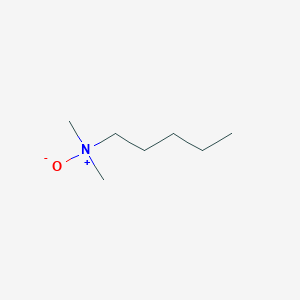
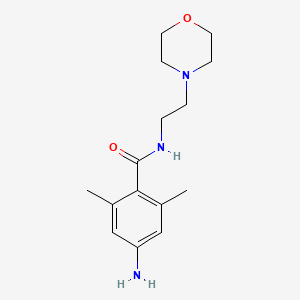
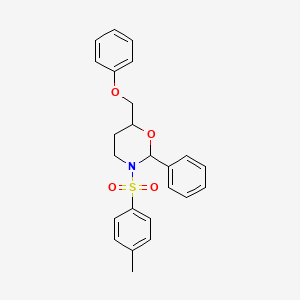
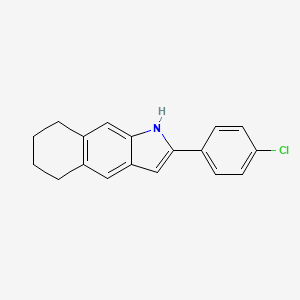
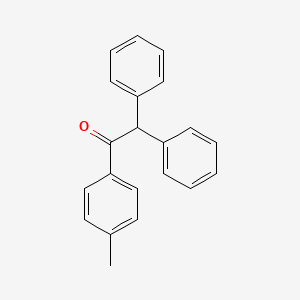

![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)

